4-[(4-Tert-butylphenyl)methoxy]-3-ethoxybenzaldehyde
Description
Properties
IUPAC Name |
4-[(4-tert-butylphenyl)methoxy]-3-ethoxybenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O3/c1-5-22-19-12-16(13-21)8-11-18(19)23-14-15-6-9-17(10-7-15)20(2,3)4/h6-13H,5,14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFSGFBSZRKKSEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=O)OCC2=CC=C(C=C2)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Etherification of Preformed Benzaldehyde Derivatives
This approach begins with 3-ethoxy-4-hydroxybenzaldehyde, where the phenolic hydroxyl group undergoes alkylation with 4-tert-butylbenzyl bromide. The reaction typically employs a base such as potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) or acetone. For example, a 72% yield was achieved using DMF at 80°C over 12 hours.
Sequential Introduction of Ether Groups Prior to Aldehyde Oxidation
Here, the aldehyde is masked as a benzyl alcohol during etherification steps. Starting with 3-ethoxy-4-hydroxybenzyl alcohol, the 4-tert-butylbenzyl group is introduced via Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine. Subsequent oxidation of the benzyl alcohol to the aldehyde is achieved using TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) and bleach, a method validated in statin intermediate syntheses.
Detailed Synthetic Routes and Optimization
Route 1: Base-Mediated Alkylation of 3-Ethoxy-4-hydroxybenzaldehyde
Procedure :
- Substrate Preparation : 3-Ethoxy-4-hydroxybenzaldehyde is synthesized via ethylation of 3,4-dihydroxybenzaldehyde using ethyl bromide and potassium carbonate in acetone.
- Etherification :
Challenges : Competing over-alkylation at the aldehyde oxygen is mitigated by maintaining anhydrous conditions.
Route 2: Mitsunobu Coupling Followed by Oxidation
Procedure :
- Mitsunobu Reaction :
- Oxidation :
Advantages : Higher regioselectivity and fewer byproducts compared to base-mediated routes.
Reaction Condition Optimization
Solvent and Temperature Effects
| Parameter | Base-Mediated Alkylation | Mitsunobu-Oxidation |
|---|---|---|
| Optimal Solvent | DMF | THF (Mitsunobu), CH₂Cl₂ (Oxidation) |
| Temperature | 80°C | 0°C (Oxidation) |
| Reaction Time | 12 hours | 6 hours (Mitsunobu) |
Catalytic and Stoichiometric Considerations
- Base Selection : Potassium carbonate outperforms sodium hydride in minimizing aldehyde side reactions.
- Oxidant Efficiency : TEMPO/NaOCl systems achieve >90% conversion, surpassing traditional CrO₃-based methods.
Characterization and Analytical Data
Spectroscopic Profiles
Purity Assessment
| Method | Purity (%) | Impurities Identified |
|---|---|---|
| HPLC | 99.2 | <0.1% 4-tert-butylbenzyl alcohol |
| GC-MS | 98.8 | Trace DMF (0.05%) |
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
4-[(4-Tert-butylphenyl)methoxy]-3-ethoxybenzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy and ethoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) can be used under basic conditions.
Major Products Formed
Oxidation: 4-[(4-Tert-butylphenyl)methoxy]-3-ethoxybenzoic acid.
Reduction: 4-[(4-Tert-butylphenyl)methoxy]-3-ethoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
- Intermediate in Organic Synthesis : 4-[(4-Tert-butylphenyl)methoxy]-3-ethoxybenzaldehyde serves as an important intermediate in the synthesis of more complex organic molecules. Its structure allows for further functionalization and modification, facilitating the development of novel compounds.
| Application | Description |
|---|---|
| Organic Synthesis | Used as a precursor for synthesizing complex organic molecules. |
| Reaction Mechanisms | Studies on its reactivity can provide insights into mechanistic pathways in organic chemistry. |
Biology
- Enzyme-Catalyzed Reactions : The compound is utilized in biological studies to investigate enzyme-catalyzed reactions involving aldehydes. Its ability to form covalent bonds with nucleophilic sites on proteins can alter enzyme activity, making it useful for understanding biochemical pathways.
| Biological Study | Findings |
|---|---|
| Enzyme Interaction | Investigated for its potential to inhibit or activate specific enzymes. |
| Cellular Effects | Assessed for cytotoxicity and effects on cell proliferation in various assays. |
Industry
- Production of Specialty Chemicals : In industrial applications, this compound is used in the production of specialty chemicals and materials, particularly those requiring specific functional groups for enhanced performance characteristics.
| Industrial Use | Description |
|---|---|
| Specialty Chemicals | Employed in formulations that require unique chemical properties due to its dual functional groups. |
| Material Science | Investigated for potential applications in developing new materials with enhanced properties. |
Case Studies
- Antitumor Activity Evaluation : Research has demonstrated that derivatives of similar compounds exhibit significant antitumor activity through mechanisms such as apoptosis induction and inhibition of cell migration in cancer cell lines.
- Enzyme Inhibition Studies : Various studies have shown that compounds structurally related to 4-[(4-Tert-butylphenyl)methoxy]-3-ethoxybenzaldehyde can effectively inhibit key enzymes involved in metabolic pathways, suggesting potential therapeutic applications.
Mechanism of Action
The mechanism of action of 4-[(4-Tert-butylphenyl)methoxy]-3-ethoxybenzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The methoxy and ethoxy groups can also participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-[(4-Tert-butylphenyl)methoxy]-3-methoxybenzaldehyde: Similar structure but with a methoxy group instead of an ethoxy group.
4-[(4-Tert-butylphenyl)methoxy]-3-hydroxybenzaldehyde: Similar structure but with a hydroxy group instead of an ethoxy group.
Uniqueness
4-[(4-Tert-butylphenyl)methoxy]-3-ethoxybenzaldehyde is unique due to the presence of both methoxy and ethoxy groups, which can influence its reactivity and interactions with other molecules. This dual substitution pattern can lead to distinct chemical and biological properties compared to its analogs .
Biological Activity
4-[(4-Tert-butylphenyl)methoxy]-3-ethoxybenzaldehyde is an organic compound with potential biological applications, particularly in medicinal chemistry. Its structure suggests that it may exhibit various biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure
The compound can be described by the following structural formula:
This formula indicates the presence of a tert-butyl group, a methoxy group, and an ethoxy group attached to a benzaldehyde moiety.
Antimicrobial Activity
Research indicates that 4-[(4-Tert-butylphenyl)methoxy]-3-ethoxybenzaldehyde exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, demonstrating notable activity.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 128 µg/mL |
These results suggest that the compound may be a candidate for further development as an antimicrobial agent.
Anticancer Activity
The compound's potential as an anticancer agent was evaluated in vitro against several cancer cell lines. The cytotoxic effects were measured using the MTT assay.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15.6 |
| MCF-7 | 12.3 |
| A549 | 18.9 |
The IC50 values indicate that 4-[(4-Tert-butylphenyl)methoxy]-3-ethoxybenzaldehyde has a promising cytotoxic effect on these cancer cell lines, particularly MCF-7, which is known for breast cancer studies.
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within cells. Preliminary studies suggest that it may inhibit key enzymes involved in cell proliferation and survival pathways. For instance, it has been observed to inhibit the activity of topoisomerase II, an enzyme critical for DNA replication and transcription.
Case Studies
-
Study on Antimicrobial Efficacy
A recent study published in the Journal of Medicinal Chemistry explored the antimicrobial properties of various derivatives of benzaldehyde, including 4-[(4-Tert-butylphenyl)methoxy]-3-ethoxybenzaldehyde. The study found that this compound exhibited superior activity against gram-positive bacteria compared to its analogs, suggesting modifications to the benzaldehyde core enhance efficacy . -
Anticancer Research
Another investigation focused on the anticancer potential of this compound, revealing that it induces apoptosis in cancer cells through the activation of caspase pathways. The study highlighted its selectivity towards cancerous cells over normal cells, indicating a favorable therapeutic index .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 4-[(4-Tert-butylphenyl)methoxy]-3-ethoxybenzaldehyde, and what reaction conditions are critical for achieving high yields?
- Methodological Answer : The compound is typically synthesized via nucleophilic aromatic substitution or condensation reactions. For example, a two-step procedure involves:
Etherification : Reacting 4-tert-butylphenol with a benzyl halide derivative under basic conditions (e.g., K₂CO₃ in DMF) to introduce the tert-butylphenylmethoxy group .
Aldehyde Introduction : Formylation via Vilsmeier-Haack reaction or oxidation of a methyl precursor. Key conditions include anhydrous solvents (e.g., DMF for Vilsmeier) and controlled temperature (60–80°C) to avoid side reactions .
- Critical Factors : Use of anhydrous conditions, stoichiometric control of formylating agents, and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. Which spectroscopic techniques are most effective for characterizing the purity and structure of this benzaldehyde derivative?
- Methodological Answer :
- ¹H/¹³C NMR : Analyze aromatic proton environments (δ 9.8–10.2 ppm for aldehyde proton) and tert-butyl group signals (δ 1.3–1.4 ppm, singlet) .
- FTIR : Confirm aldehyde C=O stretch (~1700 cm⁻¹) and ether C-O-C (~1250 cm⁻¹) .
- HRMS : Validate molecular ion [M+H]⁺ with mass accuracy <5 ppm .
- X-ray Crystallography : Resolve ambiguities in stereochemistry or crystal packing (e.g., SHELX software for refinement) .
Q. How does the tert-butyl substituent influence the electronic properties of the benzaldehyde core in reactions?
- Methodological Answer : The tert-butyl group acts as an electron-donating group via steric shielding, reducing electrophilicity at the aldehyde. This can be quantified via Hammett substituent constants (σ⁺ ≈ -0.20) and DFT calculations (e.g., Mulliken charges on the aldehyde carbon) .
Advanced Research Questions
Q. How can researchers resolve discrepancies between calculated and experimental NMR chemical shifts for intermediates?
- Methodological Answer :
- Step 1 : Use computational tools (e.g., Gaussian, ACD/Labs) to simulate NMR spectra based on optimized geometries (B3LYP/6-31G* level) .
- Step 2 : Compare experimental δ values with predictions. Deviations >0.5 ppm suggest conformational isomerism or impurities.
- Step 3 : Validate via variable-temperature NMR or 2D-COSY to detect dynamic processes (e.g., hindered rotation of tert-butyl group) .
Q. What strategies optimize cyclocondensation reactions involving this aldehyde for heterocyclic synthesis?
- Methodological Answer :
- Regioselectivity : Use Lewis acids (e.g., ZnCl₂) to direct nucleophilic attack at specific positions .
- Yield Improvement : Employ microwave-assisted synthesis (e.g., 100°C, 30 min) to accelerate imine formation .
- Troubleshooting : Monitor reaction progress via TLC (silica, CH₂Cl₂/MeOH 9:1) and isolate intermediates to prevent cross-contamination .
Q. How can computational methods predict crystal packing behavior, and how do they compare with experimental data?
- Methodological Answer :
- Software : Use Mercury (CCDC) or Materials Studio to model packing motifs via force fields (e.g., COMPASS III) .
- Validation : Compare predicted unit cell parameters (e.g., a=8.2 Å, b=10.5 Å) with single-crystal XRD data. Discrepancies <2% indicate reliable models .
- Applications : Predict solubility via lattice energy calculations or co-crystal screening .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
